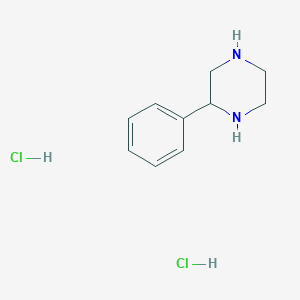

2-Phenylpiperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;;/h1-5,10-12H,6-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYKYAFGKCUWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589997 | |

| Record name | 2-Phenylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872139-22-5 | |

| Record name | 2-Phenylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Phenylpiperazine Dihydrochloride

Strategic Utilization in Medicinal Chemistry & Drug Design

Executive Summary

2-Phenylpiperazine dihydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Classified as a "privileged structure," the 2-phenylpiperazine core serves as a versatile scaffold for ligands targeting G-protein coupled receptors (GPCRs), particularly Neurokinin-1 (NK1) receptors and serotonergic pathways. This guide provides a rigorous technical analysis of the dihydrochloride salt form, emphasizing its superior stability over the free base, protocols for its activation (free-basing) in synthesis, and its stereochemical implications in drug development.

Physicochemical Identity & Profile

The dihydrochloride salt (2HCl) is the preferred storage form of 2-phenylpiperazine due to the hygroscopic and oxidation-prone nature of the free secondary amine. The salt form ensures stoichiometry and prevents carbamate formation upon exposure to atmospheric CO₂.

Table 1: Core Chemical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | This compound | |

| CAS Number | 13177-38-3 | Primary identifier for the salt form. |

| Molecular Formula | C₁₀H₁₄N₂ · 2HCl | |

| Molecular Weight | 235.15 g/mol | Includes both HCl counterions. |

| Appearance | White to off-white crystalline powder | Discoloration indicates oxidation or moisture uptake. |

| Solubility | High: Water, Methanol, DMSOLow: DCM, Ethyl Acetate, Hexane | Critical: Must be converted to free base for organic phase reactions. |

| Acidity (pKa) | ~5.5 and ~9.0 (Piperazine ring) | The N1 and N4 nitrogens are protonated in the salt. |

| Hygroscopicity | Moderate to High | Store under inert atmosphere (Argon/Nitrogen) with desiccant. |

Structural Significance & Pharmacophore Mapping

The "Privileged Scaffold" Status

In drug discovery, 2-phenylpiperazine is valued for its ability to orient substituents in specific vectors that mimic peptide turns. The phenyl ring at the C2 position introduces steric bulk and π-π interaction potential, restricting the conformational flexibility of the piperazine ring.

-

NK1 Antagonists: The scaffold mimics the Substance P pharmacophore.

-

Serotonin Modulators: Derivatives often exhibit high affinity for 5-HT receptors due to the basic nitrogen distances.

Visualization: Pharmacophore Utility

The following diagram illustrates how the 2-phenylpiperazine core is derivatized to access different biological targets.

Figure 1: Structural derivatization vectors of the 2-phenylpiperazine scaffold in medicinal chemistry.

Experimental Protocols: Handling & Activation

The Challenge of the Salt Form

While the dihydrochloride salt is stable, it is non-nucleophilic. Direct use in nucleophilic substitution (S_N2) or amidation reactions without neutralization will result in failed yields. The nitrogen atoms are protonated (

Protocol A: In-Situ Neutralization (For Organic Synthesis)

Objective: Generate the reactive free base in situ for use in non-polar solvents (DCM, THF).

-

Suspension: Suspend 1.0 equivalent of 2-Phenylpiperazine · 2HCl in the reaction solvent (e.g., Dichloromethane). The salt will likely not dissolve.

-

Base Addition: Add 2.2 to 2.5 equivalents of a tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)).

-

Observation: The suspension should clear as the organic-soluble free base and the organic-soluble H-Cl:Base salt form (or if TEA·HCl precipitates, the mixture changes texture).

-

-

Reaction: Add the electrophile (e.g., Acid Chloride, Alkyl Halide) immediately after base addition.

Protocol B: Extractive Free-Basing (High Purity)

Objective: Isolate the pure free base for sensitive catalytic reactions where amine salts might interfere.

-

Dissolution: Dissolve 2-Phenylpiperazine · 2HCl in minimal distilled water (approx. 5 mL/g).

-

Basification: Slowly add 2M NaOH or saturated Na₂CO₃ solution while stirring until pH > 12.

-

Note: An oil or precipitate may form as the free base crashes out of the aqueous phase.

-

-

Extraction: Extract 3x with Dichloromethane (DCM). The free base partitions into the DCM.

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

-

Concentration: Filter and evaporate the solvent in vacuo to yield the free base as a viscous oil or low-melting solid.

-

Storage: Use immediately; the free base absorbs CO₂ from air.

-

Visualization: Activation Workflow

Figure 2: Decision tree for activating this compound for synthesis.

Stereochemical Considerations

2-Phenylpiperazine possesses a chiral center at C2. The commercial dihydrochloride is often supplied as a racemate, but for drug development, enantiopurity is non-negotiable.

-

Resolution: Racemic 2-phenylpiperazine can be resolved using chiral acids (e.g., N-acetyl-L-leucine or Tartaric acid).

-

Biological Impact: In many NK1 antagonists, the (S)-enantiomer provides the necessary 3D-spatial arrangement to fit the receptor pocket, whereas the (R)-enantiomer may be inactive or off-target.

-

Analytical Verification: Enantiomeric excess (ee) should be determined using Chiral HPLC (e.g., Chiralcel OD-H column) prior to downstream synthesis.

Safety & Stability (E-E-A-T)

Handling Precautions

-

Corrosivity/Irritation: The dihydrochloride is acidic upon hydrolysis. It causes serious eye irritation and skin irritation.

-

Inhalation: Dust may cause respiratory tract irritation. Use a fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Storage Protocols

-

Temperature: Room temperature is generally acceptable, but 2-8°C is preferred for long-term storage to prevent any slow degradation.

-

Atmosphere: Keep tightly sealed. The salt is hygroscopic; moisture uptake alters the effective molecular weight, leading to stoichiometry errors in synthesis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25200, 2-Phenylpiperazine. Retrieved from [Link]

2-Phenylpiperazine dihydrochloride CAS number 872139-22-5

Topic: 2-Phenylpiperazine dihydrochloride (CAS 872139-22-5) Format: Technical Monograph & Application Guide

The Privileged Scaffold for NK1 Antagonists and Chiral CNS Ligands

Executive Summary

This compound (CAS 872139-22-5) is the stable salt form of a critical C-substituted piperazine scaffold. Unlike its N-substituted isomer (1-phenylpiperazine), which is pharmacologically active as a monoamine releaser, 2-phenylpiperazine is a chiral building block . It serves as the structural core for a generation of high-affinity Neurokinin-1 (NK1) receptor antagonists, including Vestipitant and Casopitant . This monograph details its synthesis, medicinal chemistry utility, and handling protocols for drug discovery applications.[1]

Chemical Identity & Physical Properties[2][3]

| Property | Specification |

| CAS Number | 872139-22-5 (Dihydrochloride) |

| Free Base CAS | 5271-27-2 (Racemic) / 2955-95-5 (Generic) |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₄N₂ · 2HCl |

| Molecular Weight | 235.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, MeOH; Insoluble in Et₂O, Hexane |

| Chirality | Contains one stereocenter at C2. CAS 872139-22-5 typically refers to the racemate unless specified as (R) or (S). |

Structural Significance

The introduction of a phenyl group at the C2 position of the piperazine ring creates a chiral center and induces a specific conformational bias. This "puckering" of the piperazine ring is essential for positioning substituents in the hydrophobic pockets of G-protein coupled receptors (GPCRs), particularly the NK1 receptor.

Synthesis & Manufacturing Pathways

The industrial synthesis of 2-phenylpiperazine relies on two primary routes: the Pollard Cyclization (classic) and the Pyrazine Reduction (modern).

Route A: The Pollard Cyclization (Scale-Up Preferred)

This method avoids expensive metal catalysts and uses readily available starting materials.

-

Alkylation: Ethyl

-bromo-phenylacetate reacts with ethylenediamine. -

Cyclization: Intramolecular amide formation yields 3-phenylpiperazin-2-one.

-

Reduction: The lactam is reduced using LiAlH₄ or Borane-THF to the final amine.

Route B: Catalytic Reduction of 2-Phenylpyrazine

A more direct route involving the hydrogenation of 2-phenylpyrazine.

-

Reagents: H₂ (50 psi), PtO₂ or Pd/C, Ethanol.

-

Challenge: Requires careful control to prevent ring opening or over-reduction.

Figure 1: The Pollard Cyclization pathway for the synthesis of the 2-phenylpiperazine core.

Medicinal Chemistry Applications

The NK1 Receptor Antagonist Pharmacophore

The 2-phenylpiperazine scaffold is the "anchor" for a class of antiemetic and antidepressant drugs targeting the Neurokinin-1 (NK1) receptor (Substance P antagonist).

-

Mechanism: The C2-phenyl group occupies a specific hydrophobic sub-pocket within the NK1 transmembrane domain.

-

Key Drug: Vestipitant (GW597599).

Chiral Resolution Agent

Due to its conformational rigidity and basicity, enantiopure 2-phenylpiperazine is used to resolve racemic carboxylic acids via diastereomeric salt formation.

Figure 2: Pharmacophore mapping of the 2-phenylpiperazine scaffold in NK1 antagonists.

Experimental Protocols

Protocol A: Preparation of the Dihydrochloride Salt

Use this protocol to convert the free base (often an oil) into the stable CAS 872139-22-5 solid.

Reagents: 2-Phenylpiperazine (free base), HCl in Dioxane (4M), Diethyl Ether, Methanol.

-

Dissolution: Dissolve 10 mmol (1.62 g) of 2-phenylpiperazine free base in 10 mL of dry Methanol.

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 25 mmol (6.25 mL) of 4M HCl in Dioxane.

-

Precipitation: Stir for 30 minutes. Slowly add 50 mL of anhydrous Diethyl Ether to induce precipitation.

-

Isolation: Filter the white precipitate under vacuum.

-

Drying: Wash the cake with cold Ether (2 x 10 mL) and dry in a vacuum oven at 40°C for 4 hours.

-

Yield: Expect >90% yield of white crystalline solid.

Protocol B: Chiral Resolution (Optical Enrichment)

To obtain the (S)-enantiomer often required for NK1 synthesis.

-

Salt Formation: Dissolve racemic 2-phenylpiperazine (1 eq) and N-Acetyl-L-phenylalanine (1 eq) in hot Ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The diastereomeric salt of the (S)-amine typically crystallizes first.

-

Recrystallization: Recrystallize the solid from EtOH/Water (9:1) to upgrade enantiomeric excess (ee) to >99%.

-

Liberation: Treat the salt with 1M NaOH and extract with DCM to recover the free (S)-2-phenylpiperazine.

Handling & Stability

-

Hygroscopicity: The dihydrochloride salt is hygroscopic . It must be stored in a tightly sealed container, preferably in a desiccator.

-

Storage: 2-8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent discoloration.

-

Stability: Stable in aqueous solution at acidic pH. At basic pH (free base form), it is susceptible to oxidation over time; store under Nitrogen/Argon.

References

-

Pollard, C. B., & Wicker, T. H. (1954). Synthesis of 2-Phenylpiperazine and Derivatives.[3][4][5][6][7] Journal of the American Chemical Society.

-

Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of Vestipitant. Journal of Medicinal Chemistry.[6]

-

GlaxoSmithKline. (2001).[6] Preparation of 2-phenylpiperazine-1-carboxylic acid benzylamides as tachykinin antagonists.[6] Patent WO01025219.[6]

-

Toronto Research Chemicals. (2023). This compound Product Monograph.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vestipitant - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

2-Phenylpiperazine Dihydrochloride: Structural Mechanism & Pharmacological Utility

Executive Summary

2-Phenylpiperazine dihydrochloride (2-PP·2HCl) acts as a high-value privileged scaffold in medicinal chemistry rather than a standalone therapeutic agent. Unlike its structural isomer 1-phenylpiperazine (a direct serotonergic agent), 2-PP is characterized by a phenyl ring attached to the C2 carbon of the piperazine heterocycle.

This structural arrangement introduces a chiral center adjacent to the nitrogen, providing a rigid conformational anchor. Its primary "Mechanism of Action" is defined by its role as a stereochemical director in the synthesis of high-affinity Neurokinin-1 (NK1) receptor antagonists and other CNS-active ligands. This guide details the structural biology, synthetic utility, and experimental handling of this critical intermediate.

Part 1: Mechanistic Profile & Structural Biology

The "Conformational Lock" Mechanism

The biological potency of 2-PP derivatives stems from the steric influence of the C2-phenyl group.

-

Ring Conformation: The piperazine ring predominantly adopts a chair conformation. The bulky phenyl group at position 2 strongly prefers the equatorial position to minimize 1,3-diaxial interactions.

-

Vector Orientation: This equatorial locking forces the nitrogen lone pairs and any N-substituents into specific spatial vectors. In drug design, this is known as pre-organization , reducing the entropic penalty when the drug binds to its target receptor.

Pharmacological Target: The NK1 Receptor

Derivatives of 2-PP are foundational to Substance P antagonists (e.g., specific analogs related to the development of anti-emetics and antidepressants).

-

Binding Pocket: The C2-phenyl group of the scaffold typically occupies a hydrophobic sub-pocket within the NK1 receptor transmembrane domain.

-

Selectivity: The chirality (R vs. S) of the 2-PP core is often the determinant of receptor affinity. For many NK1 antagonists, the (S)-enantiomer provides superior binding geometry.

Distinction from 1-Phenylpiperazine

It is critical to distinguish 2-PP from 1-PP to avoid experimental error.

| Feature | 1-Phenylpiperazine (1-PP) | 2-Phenylpiperazine (2-PP) |

| Structure | Phenyl on Nitrogen (N1) | Phenyl on Carbon (C2) |

| Primary Mechanism | 5-HT (Serotonin) Agonist/Metabolite | Pharmacophore Scaffold / Chiral Auxiliary |

| Key Activity | Psychoactive (mCPP-like) | Structural template for NK1/CNS drugs |

| Metabolic Stability | Prone to aromatic hydroxylation | More stable core; modifies N-dealkylation rates |

Part 2: Experimental Protocols

Protocol A: Chiral Resolution of 2-Phenylpiperazine

Since the commercial dihydrochloride is often racemic, resolving the enantiomers is a prerequisite for high-affinity ligand synthesis.

Objective: Isolate (S)-2-Phenylpiperazine from the racemate using N-acetyl-L-leucine.

Reagents:

-

Racemic 2-Phenylpiperazine

-

N-Acetyl-L-leucine

-

Ethanol (Absolute)

-

KOH (for free-basing)

Workflow:

-

Salt Formation: Dissolve racemic 2-phenylpiperazine (10 mmol) and N-acetyl-L-leucine (10 mmol) in boiling ethanol (50 mL).

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (S)-enantiomer typically crystallizes first.

-

Filtration: Filter the white precipitate.

-

Recrystallization: Recrystallize from ethanol 2–3 times to achieve >99% enantiomeric excess (ee).

-

Free-Basing: Suspend the purified salt in water, basify with 40% KOH solution to pH >12, and extract with dichloromethane (DCM).

-

Salt Re-formation: Treat the DCM layer with HCl in ether to regenerate (S)-2-Phenylpiperazine·2HCl.

Protocol B: N-Alkylation for Ligand Synthesis

Objective: Attach a functional side chain to N1/N4 while maintaining the C2 stereochemistry.

Workflow:

-

Protection: Selectively protect N1 (less sterically hindered) or N4 depending on target. Note: The N1 position is adjacent to the phenyl group and is more sterically hindered than N4.

-

Correction: Actually, N4 is distal to the phenyl group and is less hindered. N1 is proximal.

-

Step: React 2-PP with 1 equivalent of Boc-anhydride at 0°C. The N4-Boc product is favored due to steric hindrance at N1.

-

-

Coupling: React the N4-Boc-2-phenylpiperazine with an alkyl halide (R-X) in the presence of

in DMF at 60°C to alkylate N1. -

Deprotection: Remove Boc group with 4M HCl/Dioxane to yield the functionalized scaffold.

Part 3: Visualization & Pathway Logic

The following diagram illustrates the "Scaffold Logic" — how 2-PP serves as the central hub for creating bio-active NK1 antagonists.

Figure 1: The workflow from racemic starting material to high-affinity NK1 receptor ligand, highlighting the critical role of chiral resolution and conformational locking.

References

-

Design and Synthesis of NK1 Antagonists. Swain, C. J., et al. (1995). Novel 2-substituted piperazines as potent neurokinin-1 receptor antagonists. Journal of Medicinal Chemistry.

-

Privileged Scaffolds in Medicinal Chemistry. Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology.

-

Chiral Resolution of Piperazines. Ager, D. J., et al. (1997). The resolution of 2-phenylpiperazine. Tetrahedron: Asymmetry.

-

Pharmacology of Substance P Antagonists. Quartara, L., & Maggi, C. A. (1998). The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles. Neuropeptides.

Technical Guide: Solubility & Handling of 2-Phenylpiperazine Dihydrochloride

Executive Summary & Chemical Identity

2-Phenylpiperazine dihydrochloride is a critical chiral building block in medicinal chemistry, widely employed in the synthesis of Neurokinin-1 (NK1) antagonists and various antidepressant scaffolds.

As a dihydrochloride salt, the molecule exhibits a distinct "solubility duality": the phenyl ring confers lipophilicity, while the diprotonated piperazine core (

Physicochemical Profile

| Property | Specification |

| CAS Number | 63585-56-0 |

| Molecular Formula | |

| Molecular Weight | 235.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Acidity (pKa) | ~5.5 and ~9.0 (piperazine core); 1% aq. solution pH |

| Hygroscopicity | Moderate to High (Store in desiccator) |

Solubility Profile: The Matrix

The solubility of this compound is dictated by its ionic lattice energy versus the solvation capability of the solvent. The following data represents field-standard expectations for this class of amine salts.

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Application Context |

| Aqueous | Water (Milli-Q) | High (>100 mg/mL) | Stock solutions, biological assays. Solution will be acidic. |

| Aqueous Buffer | PBS (pH 7.4) | High | Caution: High concentrations may alter buffer pH significantly. |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Cryopreservation, HTS library management. |

| Polar Protic | Methanol / Ethanol | Moderate | Recrystallization, HPLC mobile phases. |

| Non-Polar | Hexane / Toluene | Insoluble | Washing impurities from the solid salt. |

| Chlorinated | Dichloromethane (DCM) | Very Low | Requires Free-Basing (See Protocol 2). |

Critical Insight: Do not attempt to dissolve the dihydrochloride salt directly in DCM or Ethyl Acetate for reactions. It will remain a suspension. You must perform a "Free-Basing" extraction first.

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution (50 mM)

Context: For use in biological assays or aqueous-phase synthetic steps.

Materials:

-

2-Phenylpiperazine

2HCl (Store at RT, desiccated) -

Milli-Q Water (degassed)

-

0.22

m Syringe Filter (PES or Nylon)

Methodology:

-

Calculations: For 10 mL of 50 mM solution:

-

Weighing: Weigh 117.6 mg of the salt. Note: Work quickly as the salt can be hygroscopic.

-

Dissolution: Add solid to a volumetric flask containing ~8 mL of water. Vortex for 30-60 seconds. The solid should dissolve instantly.

-

pH Check: Verify pH. It will likely be acidic (pH 2-3).

-

Correction: If neutral pH is required for cell culture, carefully adjust with 1N NaOH, but watch for precipitation if the free base solubility limit is exceeded (approx. < 10 mg/mL in water for the free base).

-

-

Sterilization: Filter through a 0.22

m syringe filter.

Protocol 2: The "Salt-to-Base" Switch (Free-Basing)

Context: Essential when the molecule is needed for nucleophilic substitution reactions in organic solvents (e.g., DCM, THF).

Rationale: The dihydrochloride salt is non-nucleophilic. To react the piperazine nitrogen, you must remove the HCl.

Figure 1: Workflow for converting the water-soluble salt into the organic-soluble free base.

Step-by-Step:

-

Dissolve the dihydrochloride salt in minimum water (approx 10 mL per gram).

-

Slowly add 2N NaOH or saturated

while stirring until the pH reaches 12-14. The solution may become cloudy as the free base precipitates or oils out. -

Add an equal volume of Dichloromethane (DCM).

-

Shake and separate layers. The product is now in the bottom organic layer .

-

Repeat extraction of the aqueous layer 2 more times.

-

Combine organic layers, dry over anhydrous

, filter, and evaporate in vacuo.

Analytical Considerations (HPLC/LC-MS)

When analyzing this compound, the salt form dissociates immediately in the mobile phase.

-

Column Selection: C18 or Phenyl-Hexyl columns are standard.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.

-

Note: The amine is basic. Using a high pH buffer (Ammonium Bicarbonate, pH 10) can improve peak shape by suppressing ionization, but ensure your column is pH resistant.

-

-

Detection: UV absorbance is low (only the phenyl ring absorbs, typically 210-220 nm or 254 nm).

Figure 2: Decision tree for solvent selection based on experimental intent.

Storage and Stability

-

Temperature: Store at 2-8°C (Refrigerated) for long term; Room Temperature is acceptable for short term (weeks).

-

Atmosphere: Hygroscopic. Keep tightly sealed. If the powder turns into a gum/paste, it has absorbed moisture. Recrystallization from Ethanol/Ether can restore the solid form.

-

Shelf Life: >2 years if kept dry and cool.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 111426, 2-Phenylpiperazine. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Technical Monograph: Synthesis of 1-Phenylpiperazine Dihydrochloride from Aniline

Executive Summary & Structural Clarification

Critical Isomer Distinction:

This guide details the synthesis of 1-phenylpiperazine (

-

1-Phenylpiperazine (1-PP): The phenyl ring is attached to the nitrogen atom (

). This is the chemically viable product when alkylating aniline with bis-electrophiles. -

2-Phenylpiperazine (2-PP): The phenyl ring is attached to the carbon backbone (

). This isomer is not synthesized from aniline; it is conventionally produced via the reduction of 2-phenylpyrazine or from phenylglycine.

Proceeding with the premise that the starting material is Aniline , this guide focuses on the synthesis of the 1-PP isomer , a critical pharmacophore found in antifungal agents (e.g., Itraconazole) and antipsychotics.

Reaction Chemistry & Mechanism

The synthesis relies on a double nucleophilic substitution (

The Chemical Pathway

The reaction proceeds through the formation of a mono-alkylated intermediate, followed by an intramolecular cyclization to close the piperazine ring.

Key Mechanistic Drivers:

-

Nucleophilicity: The nitrogen lone pair on aniline is moderately nucleophilic but reduced by resonance with the phenyl ring. Elevated temperatures are required.

-

Leaving Group Efficiency: The hydroxyl groups of diethanolamine are poor leaving groups. They are converted to chlorides (using HCl) to facilitate displacement.

-

Salt Formation: The final product is isolated as the dihydrochloride salt (

), which stabilizes the amine and facilitates purification via crystallization.

Reaction Scheme Visualization

Figure 1: Sequential pathway from Aniline to the Dihydrochloride salt via in-situ chlorination and cyclization.

Materials & Equipment

Reagents Table

| Reagent | Role | Purity | Hazard Note |

| Aniline | Precursor | >99% (ACS) | Toxic, absorbs through skin. |

| Diethanolamine | Reagent | >98% | Viscous liquid. |

| Hydrochloric Acid | Reactant | 37% (Conc.) | Corrosive, fuming. |

| Ethanol (Absolute) | Solvent | >99.5% | Flammable. |

| Diethyl Ether | Wash Solvent | ACS Grade | Peroxide former. |

Equipment

-

Reactor: 500mL Round Bottom Flask (3-neck) equipped with a mechanical stirrer (magnetic stirring is often insufficient for the viscous slurry).

-

Condenser: High-efficiency reflux condenser.

-

Trap: Acid gas trap (NaOH scrubber) to neutralize HCl fumes.

-

Filtration: Buchner funnel with vacuum assembly.

Experimental Protocol

This protocol is adapted from the Pollard & MacDowell method, optimized for laboratory safety and yield.

Phase 1: Condensation & Cyclization

-

Preparation of Amine Hydrochloride:

-

In the 500mL flask, charge 1.0 mol (105 g) of Diethanolamine .

-

Slowly add 3.0 mol (approx. 250 mL) of Conc. HCl via an addition funnel.

-

Caution: Exothermic reaction. Maintain temperature <60°C using an ice bath if necessary.

-

Insight: The excess HCl is crucial to convert the alcohols to alkyl chlorides and to catalyze the condensation.

-

-

Addition of Aniline:

-

Add 1.0 mol (93 g) of Aniline to the mixture.

-

Add a magnetic stir bar or engage mechanical stirrer.

-

-

Thermal Reaction:

-

Heat the mixture to reflux. As water distills off, the temperature will rise.

-

Maintain the reaction melt at 200°C - 220°C for 4 to 6 hours .

-

Checkpoint: The mixture will darken significantly (dark brown/black). This is normal. The evolution of HCl gas indicates the reaction is proceeding (ensure scrubber is active).

-

Phase 2: Isolation of the Free Base

-

Basification:

-

Cool the reaction mass to ~80°C.

-

Dissolve the viscous melt in 200 mL of hot water .

-

Slowly add Solid NaOH pellets or 50% NaOH solution until the pH is strongly alkaline (pH > 12).

-

Observation: An oily organic layer (the crude free base) will separate from the aqueous phase.

-

-

Extraction:

-

Extract the mixture with Benzene or Toluene (3 x 100 mL). (Toluene is preferred for lower toxicity).

-

Combine organic layers and dry over anhydrous

. -

Filter off the drying agent.

-

-

Distillation (Purification):

-

Perform vacuum distillation on the organic layer.

-

Fraction 1: Solvent (Toluene).

-

Fraction 2: Unreacted Aniline.

-

Fraction 3 (Product): Collect the fraction boiling at 163–165°C at 20 mmHg .

-

Yield: Expect a pale yellow oil (1-Phenylpiperazine free base).

-

Phase 3: Formation of Dihydrochloride Salt

-

Salting Out:

-

Dissolve the purified oil (Fraction 3) in 10 volumes of absolute ethanol .

-

Cool the solution to 0–5°C in an ice bath.

-

Bubble dry HCl gas through the solution OR add Conc. HCl dropwise until no further precipitation occurs.

-

-

Filtration & Drying:

-

Filter the white crystalline precipitate.

-

Wash with cold ethanol, followed by diethyl ether to remove moisture.

-

Dry in a vacuum oven at 60°C.

-

Analytical Validation

Specification Table

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Melting Point | 246°C - 250°C (Decomp.) | Capillary MP |

| Solubility | Soluble in water; Insoluble in ether | Gravimetric |

| Identity | Matches Reference Standard | IR / NMR |

Process Workflow Diagram

Figure 2: Operational workflow for the isolation of pharmaceutical grade 1-PP 2HCl.

Troubleshooting & Optimization

-

Low Yield: Often caused by incomplete removal of water during the high-temperature melt phase. Ensure the temperature reaches >200°C to drive the condensation.

-

Solidification of Melt: If the reaction mass solidifies too early, add a small amount of inert high-boiling solvent (e.g., diphenyl ether), though running "neat" is standard.

-

Dark Product: Oxidation of aniline. Perform the reaction under a Nitrogen blanket to improve color profile.

References

-

Pollard, C. B., & MacDowell, L. G. (1934). The Synthesis of Phenylpiperazine. Journal of the American Chemical Society, 56(10), 2199–2200. Link

-

Prelog, V., & Blažek, Z. (1932). Über die Darstellung von N-Monoaryl-piperazinen. Collection of Czechoslovak Chemical Communications, 4, 565-572. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7086, 1-Phenylpiperazine. Link

2-Phenylpiperazine Dihydrochloride: A Technical Guide for Neuroscience Research

Executive Summary

2-Phenylpiperazine dihydrochloride is a high-value "privileged scaffold" in modern neuroscience, serving primarily as the structural core for Neurokinin-1 (NK1) receptor antagonists . Unlike its isomer 1-phenylpiperazine (a serotonin mimic), the 2-phenyl isomer provides a distinct steric and chiral framework essential for high-affinity binding to tachykinin receptors.

This guide addresses the technical requirements for utilizing this compound in Fragment-Based Drug Discovery (FBDD) and as a precursor for synthesizing radioligands (e.g., PET probes) or therapeutic candidates targeting Substance P pathways. It focuses on the dihydrochloride salt form (

Part 1: Chemical Identity & Physicochemical Properties

The dihydrochloride salt transforms the lipophilic free base into a hydrophilic species suitable for aqueous stock solutions. Understanding these properties is the first step in reproducible experimental design.

Core Specifications

| Property | Specification | Relevance to Neuroscience |

| Chemical Name | This compound | Core scaffold for "Pitant" class drugs. |

| CAS Number | 872139-22-5 (Salt) / 5271-26-1 (Base) | Ensure procurement of the salt for aqueous assays. |

| Molecular Formula | Stoichiometry critical for molarity calculations. | |

| Molecular Weight | 235.15 g/mol | Used for preparing precise stock solutions. |

| Solubility | Water (>50 mg/mL), DMSO | High water solubility eliminates DMSO artifacts in sensitive electrophysiology. |

| Acidity | pH ~1.5–2.0 (in 5% aq. solution) | Critical: Must be buffered to pH 7.4 before adding to cells/tissue. |

| Chirality | Racemic or Enantiopure (R/S) | NK1 affinity is often stereoselective; know your isomer. |

Part 2: Pharmacological Mechanism & Neuroscience Utility

The "Privileged Scaffold" in NK1 Antagonism

The 2-phenylpiperazine moiety is the structural anchor for many high-affinity NK1 antagonists (e.g., GR205171, Vofopitant). In these complex ligands, the piperazine ring acts as a rigid spacer, while the phenyl group at the C2 position locks the molecule into a conformation that fits the hydrophobic pocket of the NK1 receptor.

-

Mechanism: Competitive antagonism of Substance P (SP) at the NK1 receptor.

-

Downstream Effect: Blockade of SP-induced calcium influx, preventing neurogenic inflammation and modulating nociception/anxiety pathways in the amygdala and dorsal horn.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Beyond NK1, phenylpiperazine derivatives act as non-competitive antagonists at neuronal nAChRs. They function as open-channel blockers, entering the ion pore only after the receptor is activated by acetylcholine.

Visualization: The Scaffold Mechanism

The following diagram illustrates how the 2-phenylpiperazine core serves as the "anchor" for ligand binding and channel blockade.

Part 3: Experimental Applications & Protocols

Application A: Fragment-Based Drug Discovery (FBDD)

Researchers use 2-phenylpiperazine as a "fragment" to screen for binding pockets on novel targets (e.g., orphan GPCRs or ion channels). Because of its low molecular weight, it detects weak but specific interactions that can be optimized later.

Application B: Chemical Synthesis of Probes

It is the starting material for synthesizing radiolabeled PET tracers (e.g.,

Protocol 1: Preparation of Stock Solutions

Challenge: The dihydrochloride salt is acidic and hygroscopic. Improper handling leads to concentration errors and cellular toxicity due to pH shock.

Materials:

-

2-Phenylpiperazine 2HCl (Store at 4°C, desiccated).

-

Milli-Q Water (18.2 MΩ).

-

1N NaOH (for pH adjustment).

-

HEPES Buffer (1M).

Step-by-Step Methodology:

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity management).

-

Weighing: Rapidly weigh the required amount.

-

Target: 10 mM Stock.

-

Calculation: Dissolve 2.35 mg in 1 mL of water.

-

-

Solubilization: Add Milli-Q water. Vortex until clear.

-

Note: The pH of this unbuffered solution will be ~2.0. Do not add directly to cells.

-

-

Neutralization (Critical):

-

If using immediately: Dilute 1:100 into buffered media (e.g., aCSF or DMEM) containing 25mM HEPES. The buffer capacity will neutralize the acid.

-

If storing: Prepare the stock in 100mM HEPES (pH 7.4) directly, or adjust pH carefully with 1N NaOH to pH 7.0 before freezing.

-

-

Storage: Aliquot into light-protective vials. Store at -20°C for up to 3 months. Avoid freeze-thaw cycles.

Protocol 2: In Vitro Competitive Binding Assay (NK1)

This assay validates if a derivative retains affinity for the NK1 receptor using the 2-phenylpiperazine core.

Workflow Visualization:

Methodology:

-

Tissue Prep: Use CHO cells stably expressing human NK1 receptors or rat submaxillary gland membranes.

-

Ligand: Use

-Substance P (0.5 nM) as the radioligand. -

Competition: Add increasing concentrations of the 2-phenylpiperazine derivative (

to -

Incubation: Incubate for 60 minutes at 25°C in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM

, 0.02% BSA).-

Scientist's Note: BSA is crucial to prevent the peptide ligand (Substance P) from sticking to plasticware.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine (PEI). PEI reduces non-specific binding of the cationic ligand.

-

Data: Plot % Specific Binding vs. Log[Concentration] to determine

and

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17749804, this compound. Retrieved from [Link]

-

Quartara, L., & Maggi, C. A. (1998). The tachykinin NK1 receptor.[1][2][3][4] Part II: Distribution and pathophysiological roles. Neuropeptides.[5][6] (Context: Role of NK1 antagonists in neuroscience).

-

Kramer, M. S., et al. (1998). Distinct mechanism for antidepressant activity by blockade of central substance P receptors.[5][7] Science. (Context: Validation of NK1 antagonism in depression).

Sources

- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2S,3S)-(2-[11C]Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Phenylpiperazine Dihydrochloride in the Evolution of Modern Antidepressants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate neurobiology of depression presents a continuous challenge in the quest for more effective and faster-acting therapeutic interventions. Within the diverse landscape of antidepressant drug discovery, the 2-phenylpiperazine scaffold has emerged as a cornerstone for the development of novel pharmacologies. This technical guide provides a comprehensive exploration of 2-phenylpiperazine dihydrochloride as a critical starting material and structural motif in the design and synthesis of innovative antidepressants. We will delve into its chemical characteristics, synthesis methodologies, and its profound influence on the evolution of compounds targeting key neurotransmitter systems. This guide will further detail the crucial in vitro and in vivo assays employed to characterize the pharmacological profile of these derivatives, offering a robust framework for researchers in the field.

Introduction: The Enduring Significance of the Phenylpiperazine Moiety

Major depressive disorder (MDD) is a leading cause of disability worldwide, yet a significant portion of patients exhibit inadequate response to currently available treatments.[1] This therapeutic gap has fueled the search for novel antidepressant agents with improved efficacy and tolerability profiles. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry, frequently appearing in centrally active agents due to its favorable pharmacokinetic properties.[2] The incorporation of a phenyl group at the 2-position of the piperazine ring, as seen in 2-phenylpiperazine, has proven to be a particularly fruitful strategy in the development of antidepressants.[2] This structural feature is a key pharmacophore in a class of antidepressants that primarily modulate serotonergic and dopaminergic neurotransmission.[3]

This compound serves as a stable and versatile building block in the synthesis of these complex molecules, offering a reliable starting point for the exploration of structure-activity relationships (SAR).[4] This guide will illuminate the journey from this fundamental chemical entity to the development of sophisticated drug candidates.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the starting material is paramount for any successful drug discovery campaign.

Chemical Profile

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 872139-22-5 | [4] |

| Molecular Formula | C10H16Cl2N2 | [4] |

| Molecular Weight | 235.15 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water |

Synthesis Protocol: From Aniline to this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the cyclization of a substituted aniline. The following protocol is a representative example of the chemical transformations involved.

Step 1: Synthesis of N-Phenylpiperazine

This procedure involves the reaction of aniline with bis(2-chloroethyl)amine hydrochloride.

-

Reactants: Aniline, bis(2-chloroethyl)amine hydrochloride.

-

Procedure:

-

In a 500L glass-lined reactor, charge 100 kg of aniline and 250 kg of bis(2-chloroethyl)amine hydrochloride.

-

Heat the mixture to 180-200°C and maintain this temperature for 3-4 hours.

-

After the reaction is complete, cool the mixture and neutralize it with a 30% aqueous sodium hydroxide solution.

-

Separate the organic layer and wash it with water.

-

Purify the crude N-phenylpiperazine by vacuum distillation.[5]

-

Step 2: Conversion to this compound

The free base is then converted to its more stable dihydrochloride salt.

-

Reactants: N-Phenylpiperazine, Hydrochloric Acid (gas or concentrated solution).

-

Procedure:

-

Dissolve the purified N-phenylpiperazine in a suitable solvent such as ethanol.

-

Bubble dry hydrogen chloride gas through the solution or add a concentrated solution of hydrochloric acid until precipitation is complete.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with a cold solvent (e.g., diethyl ether) and dry under vacuum.

-

Mechanism of Action: Targeting the Serotonergic and Dopaminergic Systems

The therapeutic efficacy of 2-phenylpiperazine-based antidepressants stems from their ability to modulate the activity of key neurotransmitter receptors, primarily within the serotonin (5-HT) and dopamine (DA) systems.[3]

Primary Molecular Targets

Phenylpiperazine derivatives often exhibit a multi-target profile, acting as antagonists or partial agonists at various receptor subtypes.[6] This polypharmacology is believed to contribute to their broad spectrum of activity and potentially a more rapid onset of action.

-

Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of many phenylpiperazine antidepressants.[3] This action is thought to contribute to their antidepressant and anxiolytic effects, as well as mitigating some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.[7]

-

Serotonin 5-HT1A Receptors: Many derivatives also display high affinity for 5-HT1A receptors, often acting as partial agonists.[8] This activity can contribute to the overall antidepressant and anxiolytic profile.

-

Dopamine D2 and D3 Receptors: Modulation of dopamine D2 and D3 receptors is another important aspect of the pharmacology of these compounds.[5] The affinity for these receptors can influence the antidepressant efficacy and the side-effect profile, particularly concerning extrapyramidal symptoms.[5]

The interplay between these receptor systems is complex and crucial for the overall therapeutic effect.

Figure 1: Simplified schematic of the interaction of phenylpiperazine derivatives with key serotonin and dopamine receptors.

Signaling Pathways

The binding of 2-phenylpiperazine derivatives to their target receptors initiates a cascade of intracellular signaling events. For instance, antagonism of the Gq-coupled 5-HT2A receptor blocks the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium mobilization.

Preclinical Evaluation: A Step-by-Step Workflow

The development of novel antidepressants from the 2-phenylpiperazine scaffold involves a rigorous preclinical evaluation process to characterize their pharmacological and behavioral effects.

Figure 2: A generalized workflow for the development of antidepressant candidates from this compound.

In Vitro Characterization

4.1.1. Receptor Binding Assays

These assays are crucial for determining the affinity of a compound for its molecular targets. Radioligand binding assays are a common method.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor.

-

Protocol Outline (for 5-HT2A Receptor):

-

Prepare cell membranes expressing the human 5-HT2A receptor.

-

Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]-ketanserin) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert it to Ki using the Cheng-Prusoff equation.

-

Receptor Binding Affinity Data for Representative Phenylpiperazine Derivatives

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | Reference |

| Derivative A | 15 | 25 | 150 | 50 | [9] |

| Derivative B | 5 | 10 | 80 | 20 | [10] |

| Derivative C | 25 | 5 | 200 | 100 | [5] |

4.1.2. Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

-

cAMP Assay (for Gi/o-coupled receptors like 5-HT1A):

-

Principle: Measures the inhibition of forskolin-stimulated cAMP production in cells expressing the receptor.[11]

-

Protocol Outline:

-

Plate cells expressing the 5-HT1A receptor in a 96-well plate.

-

Pre-incubate the cells with the test compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF or AlphaScreen).[12]

-

-

-

Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A):

-

Principle: Measures the increase in intracellular calcium concentration upon receptor activation.[13]

-

Protocol Outline:

-

Load cells expressing the 5-HT2A receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add the test compound (to assess agonist activity) or a known agonist in the presence of the test compound (to assess antagonist activity).

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.[14]

-

-

In Vivo Behavioral Models

Animal models are indispensable for evaluating the potential antidepressant-like effects of a compound.

4.2.1. Forced Swim Test (FST)

The FST is a widely used screening tool for antidepressants.

-

Principle: Antidepressant-treated animals will spend more time actively trying to escape (swimming or climbing) and less time immobile (floating) compared to vehicle-treated animals.

-

Protocol Outline (for mice):

-

Individually place mice in a transparent cylinder filled with water (23-25°C) from which they cannot escape.

-

The test duration is typically 6 minutes.

-

Record the duration of immobility during the last 4 minutes of the test.

-

A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

4.2.2. Tail Suspension Test (TST)

The TST is another common model of behavioral despair.

-

Principle: Similar to the FST, antidepressant treatment reduces the duration of immobility when mice are suspended by their tails.

-

Protocol Outline:

-

Suspend mice individually by their tails using adhesive tape, ensuring they cannot escape or climb.

-

Record the duration of immobility over a 6-minute period.

-

A reduction in immobility time suggests an antidepressant-like effect.

-

Structure-Activity Relationship (SAR) and Lead Optimization

The 2-phenylpiperazine scaffold allows for systematic modifications to optimize the pharmacological profile of a compound.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact receptor affinity and selectivity.[15] For example, electron-donating groups at the ortho position of the phenyl ring can enhance affinity for the D2 receptor.[15]

-

Modifications at the N1- and N4-positions of the Piperazine Ring: The substituents at the nitrogen atoms of the piperazine ring are crucial for modulating receptor interactions and pharmacokinetic properties.[2]

Conclusion and Future Directions

This compound has proven to be an invaluable starting point for the development of a significant class of antidepressant drugs. Its derivatives have yielded compounds with complex, multi-target pharmacologies that offer potential advantages over single-mechanism agents. The continued exploration of the chemical space around the 2-phenylpiperazine nucleus, guided by a deep understanding of SAR and the application of robust preclinical evaluation methods, holds great promise for the discovery of next-generation antidepressants with improved efficacy, faster onset of action, and enhanced patient outcomes. Future research will likely focus on fine-tuning the selectivity and functional activity of these compounds to achieve a more precise modulation of the intricate neural circuits underlying depression.

References

-

Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

- Chu, A., et al. (2005). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 15(3), 625-629.

- Cosi, C., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(7), 1313-1327.

- Chu, A., et al. (2009). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 203(2), 379-391.

- Wang, X., et al. (2018). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances, 8(42), 23793-23801.

- Stam, N. J., et al. (2024). Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024: A Systematic Review. Innovations in Clinical Neuroscience, 21(6), 28-40.

-

Drugs.com. (n.d.). List of Phenylpiperazine antidepressants. Retrieved from [Link]

- de Oliveira, R. J., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(6), 681-692.

- Zhou, F. M., et al. (2005). Depression: more than just serotonin.

-

National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure‐activity relationship of antidepressant activity piperazine derivatives. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

-

Harvard Brain Science Initiative. (2023, February 21). Exploring How Serotonin and Dopamine Interact. Retrieved from [Link]

-

Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]

- Malawska, B., et al. (2021).

-

BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

-

Mount Sinai Health System. (2024, February 26). First-in-Human Study Reveals Dopamine and Serotonin Have Overlapping, Yet Distinctive Roles That Influence Social Behavior. Retrieved from [Link]

- Zhang, L., et al. (2023). A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder.

-

Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a. Retrieved from [Link]

-

Drugs.com. (2025, January 1). Trazodone Uses, Dosage, Side Effects & Warnings. Retrieved from [Link]

-

GenScript. (2020, July 23). Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152. Retrieved from [Link]

- Seo, D., et al. (2008). Role of Serotonin and Dopamine System Interactions in the Neurobiology of Impulsive Aggression and its Comorbidity with other Clinical Disorders. Aggression and Violent Behavior, 13(5), 383-395.

- Singh, S., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Archiv der Pharmazie, 354(8), e2100078.

- Meneses, A. (2008). Ex vivo study of 5-HT(1A) and 5-HT(7) receptor agonists and antagonists on cAMP accumulation during memory formation and amnesia. Behavioural Brain Research, 195(1), 140-147.

-

The Kaye Lab at Yale School of Medicine. (2025, December 13). Serotonin, Dopamine, PTSD & Electrophysiology. Retrieved from [Link]

-

JoVE. (2022, September 1). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. Retrieved from [Link]

-

ICE Bioscience. (2024, June 4). Abstract #4712. Retrieved from [Link]

- Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7674.

-

Wikipedia. (n.d.). Antipsychotic. Retrieved from [Link]

- Salomone, S., et al. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. In Sphingosine-1-Phosphate: Methods and Protocols (pp. 177-186). Humana Press.

Sources

- 1. Depression: more than just serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. List of Phenylpiperazine antidepressants - Drugs.com [drugs.com]

- 4. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. innovationscns.com [innovationscns.com]

- 7. drugs.com [drugs.com]

- 8. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ricerca.uniba.it [ricerca.uniba.it]

- 10. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

2-Phenylpiperazine Dihydrochloride: A Cornerstone Precursor in the Synthesis of Modern Antipsychotic Agents

Abstract

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Among its derivatives, 2-phenylpiperazine dihydrochloride has emerged as a critical building block, particularly in the development of atypical antipsychotics. This technical guide provides an in-depth analysis of the role of this compound as a precursor in the synthesis of key antipsychotic drugs. We will explore the chemical properties and synthesis of this precursor, delve into the detailed synthetic pathways of prominent antipsychotics such as aripiprazole and cariprazine, and discuss the underlying structure-activity relationships that govern their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic application of this versatile chemical entity.

Introduction to Phenylpiperazine Scaffolds in Neuropharmacology

The Phenylpiperazine Moiety: A Privileged Structure

The N-phenylpiperazine moiety is a recurring motif in a multitude of bioactive compounds, especially those targeting the central nervous system (CNS).[1] Its prevalence is attributed to its ability to mimic the conformational and electronic features of key neurotransmitters like serotonin, dopamine, and adrenaline, allowing it to interact with various G-protein coupled receptors (GPCRs).[1] The piperazine ring, with its two nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility, which is crucial for optimal receptor binding.

Historical Context: Evolution of Phenylpiperazine-Based Antipsychotics

The journey of antipsychotic drug discovery began with the phenothiazines, such as chlorpromazine, which revolutionized psychiatric practice but were accompanied by significant neurological side effects.[2] This led to the search for "atypical" antipsychotics with improved safety profiles. The incorporation of the phenylpiperazine scaffold was a significant step in this evolution. Drugs like aripiprazole and cariprazine represent the pinnacle of this class, exhibiting complex pharmacological profiles, including partial agonism at dopamine D2 receptors and modulation of various serotonin receptors.[3][4] These agents have demonstrated efficacy in treating a wide range of symptoms associated with schizophrenia and bipolar disorder.[3][4]

Physicochemical and Pharmacokinetic Significance of the Phenylpiperazine Ring

The piperazine ring's two basic nitrogen atoms significantly influence the physicochemical properties of drug candidates.[1] The nitrogen at position 1, attached to the phenyl ring, typically has a pKa in the range of 5.0-6.0, while the nitrogen at position 4 is more basic, with a pKa of 8.0-10.0.[1] These ionizable centers enhance water solubility and can be tailored to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical consideration in drug development.[1]

This compound: Properties and Synthesis

Chemical and Physical Properties

This compound serves as a stable, easy-to-handle salt form of 2-phenylpiperazine, making it a convenient starting material in multi-step synthetic processes.[5]

| Property | Value | Reference |

| CAS Number | 872139-22-5 | |

| Molecular Formula | C10H14N2·2HCl | |

| Molecular Weight | 235.16 g/mol | |

| Appearance | White to yellow solid | |

| Purity | ≥ 95% (NMR) | |

| Storage Conditions | 0 - 8 °C |

Common Synthetic Routes to N-Phenylpiperazine

A common and industrially scalable method for the synthesis of N-phenylpiperazine involves the cyclization reaction between aniline and bis(2-chloroethyl)amine hydrochloride.[6] This reaction is typically carried out at high temperatures (160-250 °C) in a fused state without a solvent, followed by treatment with an alkaline aqueous solution and purification by reduced pressure distillation to yield the final product with high purity (>99.5%) and yield (>75%).[6]

Caption: General synthesis of N-phenylpiperazine.

Synthetic Pathways to Key Antipsychotic Drugs from Phenylpiperazine Precursors

The true utility of phenylpiperazine derivatives is demonstrated in their role as key intermediates in the synthesis of complex atypical antipsychotics.

Case Study 1: The Synthesis of Aripiprazole

Aripiprazole is a widely prescribed atypical antipsychotic recommended for the treatment of schizophrenia and bipolar disorder.[3] Its mechanism involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3] The synthesis of aripiprazole critically involves the coupling of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolinone.[7]

Causality in Experimental Choices: The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the nucleophilic substitution reaction. An inorganic base such as potassium carbonate is used to neutralize the hydrobromide formed during the reaction, driving the equilibrium towards the product. The reaction temperature is elevated to increase the reaction rate, while ensuring minimal decomposition of reactants and products.

Caption: Synthetic workflow for Aripiprazole.

Experimental Protocol: Synthesis of Aripiprazole

-

Charging the Reactor: In a suitable reactor, charge 1.0 equivalent of 1-(2,3-dichlorophenyl)piperazine and 1.05 equivalents of 7-(4-bromobutoxy)-3,4-dihydroquinolinone.

-

Solvent and Base Addition: Add acetonitrile as the solvent and 1.5 equivalents of anhydrous potassium carbonate as the base.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by HPLC until the starting materials are consumed.

-

Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield aripiprazole as a white crystalline solid.

-

Validation: The purity of the final product should be assessed by HPLC (>99.5%) and its identity confirmed by NMR and Mass Spectrometry.

During the synthesis, process-related impurities can form, such as unreacted starting materials or byproducts from side reactions.[8] These must be carefully monitored and controlled to meet pharmaceutical standards.[8]

Case Study 2: The Synthesis of Cariprazine

Cariprazine is another atypical antipsychotic used for treating schizophrenia and bipolar disorder, acting as a dopamine D2 and D3 receptor partial agonist.[4] A key step in its synthesis involves the reaction between a substituted phenylpiperazine intermediate and a carbamoyl chloride derivative.[9]

Causality in Experimental Choices: The use of a two-phase system (e.g., 2-methyltetrahydrofuran and an aqueous inorganic base) allows for easy separation of the product from the water-soluble byproducts. Dimethylcarbamoyl chloride is a reactive acylating agent, and its slow addition controls the exothermicity of the reaction.

Caption: Synthetic workflow for Cariprazine.

Experimental Protocol: Synthesis of Cariprazine [9]

-

Reactor Setup: To a reactor, add 1.0 equivalent of the piperazine intermediate (Compound I in the patent)[9], 2-methyltetrahydrofuran, and a 10% aqueous solution of sodium carbonate.[9]

-

Reagent Addition: Slowly add 1.5 equivalents of dimethylcarbamoyl chloride while maintaining the temperature between 20-50 °C.[9]

-

Reaction: Stir the mixture for approximately 14 hours. Monitor the reaction by HPLC.[9]

-

Work-up: Once the reaction is complete, separate the aqueous and organic phases. Wash the organic phase with water.[9]

-

Isolation: Concentrate the organic phase under reduced pressure. The residue can be further purified by crystallization from a solvent like dichloromethane to yield cariprazine with a purity of >99.0% and a yield of around 85%.[9]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The pharmacological activity of phenylpiperazine-based antipsychotics is highly dependent on the nature and position of substituents on both the phenyl ring and the other end of the piperazine core.[10]

-

Substituents on the Phenyl Ring: Halogen atoms, such as the dichlorophenyl group in aripiprazole and cariprazine, are crucial for modulating receptor affinity and selectivity. These substitutions influence the electronic properties of the aromatic ring and can lead to specific interactions within the receptor binding pocket.

-

The Linker and Terminal Group: The length and nature of the chain connecting the piperazine to the terminal moiety (e.g., the quinolinone in aripiprazole or the dimethylurea in cariprazine) are critical for orienting the molecule correctly for receptor engagement and determining its intrinsic activity (agonist, partial agonist, or antagonist).

Caption: Pharmacophore of phenylpiperazine antipsychotics.

Conclusion and Future Perspectives

This compound and its related structures are indispensable precursors in the synthesis of modern atypical antipsychotics. Their unique structural and physicochemical properties allow for the construction of complex molecules with finely tuned pharmacological profiles. The synthetic routes to major drugs like aripiprazole and cariprazine highlight the strategic importance of this chemical scaffold.

Future research will likely focus on developing novel phenylpiperazine derivatives with even greater receptor selectivity and improved side-effect profiles. The versatility of the phenylpiperazine core ensures its continued prominence in the quest for safer and more effective treatments for neuropsychiatric disorders.

References

-

This compound. Chem-Impex. [Link]

-

Chaudhary, P., et al. (2016). The story of antipsychotics: Past and present. Indian Journal of Psychiatry, 58(Suppl 2), S171–S173. [Link]

- Google Patents. (2020). Synthesis method for cariprazine. WO2020042876A1.

- Google Patents. (2014). Preparation method of N-phenyl piperazine. CN103980229A.

-

Wikipedia. Phenylpiperazine. [Link]

-

Verma, A., et al. (2016). Phenylpiperazine derivatives: a patent review (2006 – present). Expert Opinion on Therapeutic Patents, 26(11), 1271-1286. [Link]

-

Singh, H., et al. (2016). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Bioactive Compounds, 12(3), 169-182. [Link]

-

Borhade, N., et al. (2013). Synthesis and Characterization of Related Compounds of Aripiprazole, an Antipsychotic Drug Substance. Synthetic Communications, 43(12), 1669-1677. [Link]

-

Aripiprazole Synthesis Process: A Detailed Guide. Pharmaffiliates. [Link]

-

PubChem. Cariprazine. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Cariprazine | C21H32Cl2N4O | CID 11154555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]

- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 2-Phenylpiperazine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Context and Causality in Chemical Safety

2-Phenylpiperazine dihydrochloride is a pivotal chemical intermediate, primarily utilized as a structural scaffold in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs). Its applications are notable in neuroscience research and drug development, particularly in creating novel antidepressants and anxiolytics that modulate neurotransmitter systems.[1] The stability and synthetic versatility of this compound make it a valuable tool for medicinal chemists and pharmacologists.[1]

However, its utility in research is counterbalanced by significant health hazards that demand a rigorous and informed approach to safety. This guide moves beyond a simple recitation of rules, focusing instead on the causal links between the compound's chemical properties and the necessary safety protocols. Understanding why a specific precaution is necessary is fundamental to building a self-validating system of safety in the laboratory, ensuring the protection of personnel and the integrity of research.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent risks is the foundation of safe handling. While comprehensive toxicological data for this compound is not fully available, the hazards identified for the base compound and its salts are significant. The precautionary principle dictates that in the absence of complete data, the highest level of caution should be exercised.

GHS Classification and Hazard Statements

Data from various safety data sheets (SDS) for phenylpiperazine derivatives indicate a consistent profile of acute toxicity, corrosivity, and irritation. The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[2]

Table 1: Consolidated GHS Hazard Classification

| Hazard Class | GHS Category | Hazard Statement | Source Citation |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed | [3][4] |

| Acute Toxicity, Dermal | Category 2 / 3 / 4 | H310/H311/H312: Fatal, Toxic, or Harmful in contact with skin | [3][4] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic or Harmful if inhaled | [3][4] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation | [5] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[5] |

Note: Classifications are consolidated from SDS of closely related phenylpiperazine salts. The most conservative classification should be assumed in practice.

The primary danger lies in its multi-route toxicity. The compound is not merely an irritant; it is toxic upon ingestion, inhalation, and, most critically, dermal contact.[4] This profile necessitates the use of engineering controls and robust personal protective equipment (PPE) to create a barrier between the researcher and the chemical.

Physical and Chemical Properties

| Property | Value | Significance for Handling | Source Citation |

| Appearance | White to off-white/yellow solid, powder, or needles. | Fine powder increases the risk of aerosolization and inhalation. | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂·2HCl | - | [1] |

| Molecular Weight | 235.16 g/mol | - | [1] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air). | Must be stored in a tightly sealed container in a dry environment to prevent degradation and clumping, which can affect weighing accuracy. | [2][3] |

| Solubility | Soluble in water. | Spills can be managed with water, but this also means it can easily contaminate aqueous systems. Environmental release must be prevented. | [6] |

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety protocols are based on the "Hierarchy of Controls," a system that prioritizes risk-elimination strategies over reliance on personal protective equipment.

Caption: Hierarchy of Controls applied to handling potent chemical compounds.

For this compound, elimination or substitution is often not feasible due to its specific role in a synthetic pathway. Therefore, the focus must be on robust Engineering Controls , supplemented by strict Administrative Controls and mandatory PPE .

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to detailed, validated protocols is non-negotiable. The following procedures are designed to mitigate the risks identified in Section 1.

Personal Protective Equipment (PPE)

The principle here is complete barrier protection. Because the compound is fatal or toxic through skin contact, no exposed skin is permissible.

Table 2: Mandatory PPE Specifications

| Body Part | Specification | Rationale and Causality |

|---|---|---|

| Hands | Nitrile gloves (double-gloving recommended). Inspect for tears before use. Wash hands thoroughly after removal. | Prevents dermal absorption, which is a primary route of acute toxicity. Double-gloving provides redundancy in case of a tear in the outer glove. |

| Eyes/Face | Chemical safety goggles and a face shield. | Protects against dust particles or splashes entering the eyes, preventing severe irritation or damage.[5] A face shield adds protection for the entire face. |

| Body | A fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for large quantities. | Protects skin on the arms and torso from contact with dust or spills.[7] Contaminated clothing must be removed immediately.[6] |

| Respiratory | A NIOSH-approved respirator is required if working outside of a fume hood or if dust is generated. | Prevents inhalation of aerosolized powder, which can cause respiratory irritation and systemic toxicity.[3][5] |

Experimental Protocol: Weighing and Transfer

Causality: The primary risks during this step are the generation and inhalation of airborne dust and contamination of surfaces and skin.

-

Preparation:

-

Ensure a certified chemical fume hood or ventilated balance enclosure is operational.

-

Don all required PPE (See Table 2).

-

Designate a specific area within the hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

-

Execution:

-

Retrieve the sealed container from its storage location (see Section 4).

-

Carefully open the container inside the fume hood to avoid wafting any dust into the breathing zone.

-

Use a dedicated, labeled spatula for transfer.

-

Weigh the desired amount into a tared, sealed container. Avoid pouring the powder, which can create dust clouds.

-

Clean the spatula with an appropriate solvent (e.g., ethanol) onto a waste towel inside the hood.

-

Tightly reseal the primary container.

-

-

Post-Handling:

-

Wipe down the exterior of the weighing container before removing it from the hood.

-

Carefully fold the disposable bench paper inward and dispose of it as hazardous waste.

-